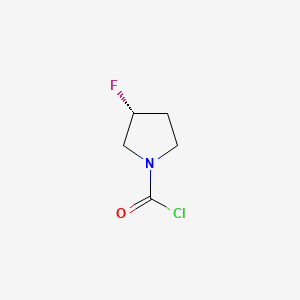

(3R)-3-fluoropyrrolidine-1-carbonyl chloride

CAS No.:

Cat. No.: VC18024284

Molecular Formula: C5H7ClFNO

Molecular Weight: 151.56 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H7ClFNO |

|---|---|

| Molecular Weight | 151.56 g/mol |

| IUPAC Name | (3R)-3-fluoropyrrolidine-1-carbonyl chloride |

| Standard InChI | InChI=1S/C5H7ClFNO/c6-5(9)8-2-1-4(7)3-8/h4H,1-3H2/t4-/m1/s1 |

| Standard InChI Key | SMYWQARINBRFCC-SCSAIBSYSA-N |

| Isomeric SMILES | C1CN(C[C@@H]1F)C(=O)Cl |

| Canonical SMILES | C1CN(CC1F)C(=O)Cl |

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound features a pyrrolidine ring (a saturated five-membered amine) with two key functional groups:

-

Fluorine at the C3 position in the (R)-configuration.

-

Carbonyl chloride (-COCl) at the N1 position.

Molecular Formula: C₅H₇ClFNO

Molecular Weight: 151.56 g/mol .

Stereochemistry: The (3R) configuration ensures spatial orientation critical for bioactivity .

Key Spectral Data:

Synthesis and Characterization

Alternative Pathways

-

Enolate Fluorination: Fluorination of enolates derived from 4-oxoproline derivatives, followed by functional group transformations .

-

Microreactor Technology: Continuous-flow systems improve yield and reduce side reactions in industrial settings.

Characterization Techniques

-

¹⁹F NMR: Confirms fluorine incorporation (δ ≈ -180 to -200 ppm) .

-

X-ray Crystallography: Validates stereochemistry and crystal packing .

-

HPLC/MS: Ensures purity (>98%) and molecular mass verification .

Physicochemical Properties

Applications in Medicinal Chemistry

Enzyme Inhibition

-

Beta-Secretase (BACE) Inhibitors: Key intermediate in vinyl fluoride cyclopropyl fused thiazin-2-amine compounds for Alzheimer’s therapy .

-

Aurora Kinase Inhibitors: Used to synthesize imidazo[1,2-a]pyrazine derivatives targeting cancer cell proliferation .

Targeted Protein Degradation

-

PROTACs: Serves as a warhead in proteolysis-targeting chimeras (e.g., VHL E3 ligase recruiters) .

-

RAF Kinase Degraders: Facilitates selective degradation of oncogenic kinases .

Peptide Mimetics

| Hazard Statement | Precautionary Measure |

|---|---|

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| P305+P351+P338 | Rinse eyes cautiously for several minutes |

Storage: Refrigerated (0–10°C) under argon .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume